Compound Description: Mopidralazine, chemically known as N-(2',5'-dimethyl-1H-pyrrol-1-yl)-6-(4''-morpholinyl)-3-pyridazinamine, is an anti-hypertensive drug. Studies using [2'(5')-13CH3]-labelled mopidralazine in rats revealed that its metabolism involves the pharmacologically active intermediate 3-hydrazino-6-(4-morpholinyl)pyridazine. []
Relevance: Mopidralazine shares a core structure with 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, consisting of a pyridazine ring substituted with a morpholine group at position 6. The key difference lies in the substituent at position 3 of the pyridazine ring. Mopidralazine has a 2',5'-dimethyl-1H-pyrrol-1-yl group, while the target compound has a 2-ethylbenzenesulfonamide group at this position. []
3-Hydrazino-6-(4-morpholinyl)pyridazine
Compound Description: 3-Hydrazino-6-(4-morpholinyl)pyridazine is a pharmacologically active intermediate in the metabolism of mopidralazine. This compound plays a significant role in the formation of various metabolites of mopidralazine. []
Relevance: This compound is structurally similar to 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, sharing the 6-(4-morpholinyl)-3-pyridazinyl core. The distinction is the presence of a hydrazine substituent at position 3 of the pyridazine ring in this compound, compared to the 2-ethylbenzenesulfonamide group in the target compound. []
Compound Description: This compound is a metabolite of mopidralazine (Metabolite II) formed through a pathway that retains the 13CH3 labelling of the parent drug. []
Relevance: Although this metabolite does not directly share the benzenesulfonamide moiety with 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, it retains the 6-(4-morpholinyl)-3-pyridazinyl core, highlighting the metabolic modifications that can occur on this scaffold. []
Compound Description: This metabolite (Metabolite VII) is also derived from mopidralazine and retains the 13CH3 labelling, suggesting a common metabolic pathway with Metabolite II. []
Relevance: Similar to Metabolite II, this compound retains the 6-(4-morpholinyl)-3-pyridazinyl core structure present in 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide but undergoes structural rearrangements leading to a distinct heterocyclic system. []
Compound Description: Metabolite X of mopidralazine, 3-acetylhydrazino-6-(4-morpholinyl)pyridazine, is formed through a different metabolic pathway compared to Metabolites II and VII, indicated by the loss of 13CH3 labelling. It is suggested that its formation involves the pharmacologically active 3-hydrazino-6-(4-morpholinyl)pyridazine intermediate, followed by enzymatic acetylation. []
Relevance: This metabolite shares the 6-(4-morpholinyl)-3-pyridazinyl core structure with 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. Its formation through a pathway involving 3-hydrazino-6-(4-morpholinyl)pyridazine further reinforces the relationship between these compounds. []
Compound Description: GSK2126458 is a potent, orally bioavailable inhibitor of PI3Kα and mTOR. It has shown in vivo activity in both pharmacodynamic and tumor growth efficacy models and is currently in human clinical trials for cancer treatment. [] Two patent applications, WO2013117503 and WO2013117504, claim the use of GSK-2126458 for the treatment of idiopathic pulmonary fibrosis and cough, respectively. []
Relevance: While not directly analogous in structure to 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, GSK2126458 belongs to the same class of benzenesulfonamide derivatives. Both compounds feature a benzenesulfonamide moiety connected to a heterocyclic system, demonstrating the versatility of this chemical class in targeting diverse biological targets. [, ]
Compound Description: This compound is a broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitor structurally similar to GSK2126458. It has potential therapeutic applications in the treatment of cough. []
Relevance: This compound further exemplifies the structural diversity and biological activities observed within the benzenesulfonamide class, to which 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide also belongs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.